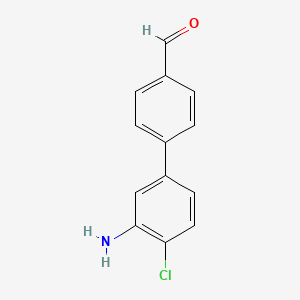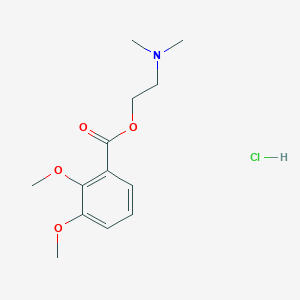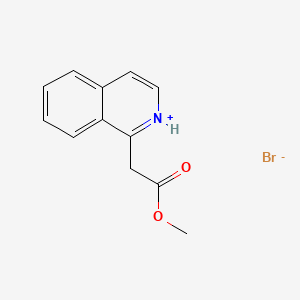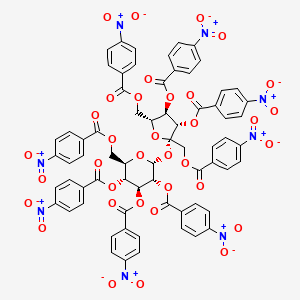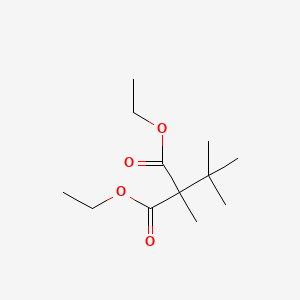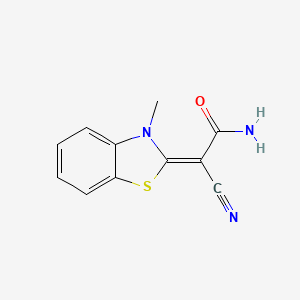
(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)-: is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes an acetamide group, a cyano group, and a benzothiazole moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-2(3H)-benzothiazolone with cyanoacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions with other organic molecules, forming larger and more complex structures.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- can be compared with other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Benzothiazole-2-sulfonamide: Studied for its potential anticancer activity.
The uniqueness of ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9N3OS |
|---|---|
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C11H9N3OS/c1-14-8-4-2-3-5-9(8)16-11(14)7(6-12)10(13)15/h2-5H,1H3,(H2,13,15)/b11-7+ |
InChI-Schlüssel |
VZLJDOJKVXNZOJ-YRNVUSSQSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=C(\C#N)/C(=O)N |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


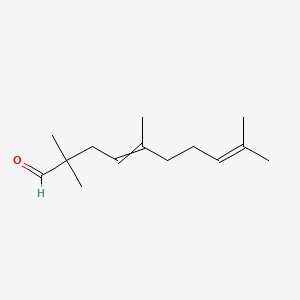
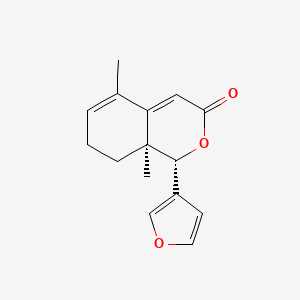
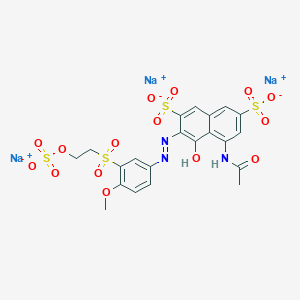

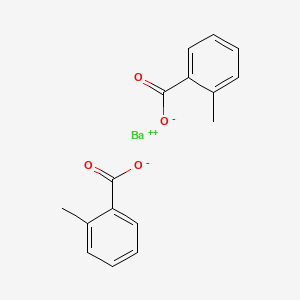
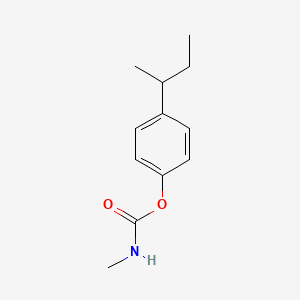
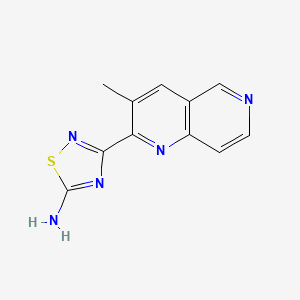
![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
